5,7-difluoroquinoline-2-carbaldehyde
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Overview
Description
5,7-Difluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring and an aldehyde group at the 2 position. Fluorinated quinolines are known for their enhanced biological activity and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoroquinoline-2-carbaldehyde typically involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms, where a suitable precursor undergoes a reaction with a fluorinating agent under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: Formation of 5,7-difluoroquinoline-2-carboxylic acid
Reduction: Formation of 5,7-difluoroquinoline-2-methanol
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
5,7-Difluoroquinoline-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of liquid crystals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzyme activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoroquinoline
- 5,8-Difluoroquinoline
- 6,8-Difluoroquinoline
Comparison
5,7-Difluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to other difluoroquinolines, this compound exhibits a higher negative charge on the nitrogen atom, influencing its interaction with biological targets .
Properties
CAS No. |
1452184-99-4 |
---|---|
Molecular Formula |
C10H5F2NO |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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